molecular formula C16H14F3NO4S3 B2574082 Methyl 3-((2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)sulfonyl)thiophene-2-carboxylate CAS No. 2034484-22-3

Methyl 3-((2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)sulfonyl)thiophene-2-carboxylate

Cat. No.: B2574082
CAS No.: 2034484-22-3
M. Wt: 437.47
InChI Key: GDQQJFWPIMJNNP-UHFFFAOYSA-N
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Description

Methyl 3-((2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)sulfonyl)thiophene-2-carboxylate is a heterocyclic compound featuring a thiophene-2-carboxylate core modified with a sulfonated thiazolidine ring bearing a 4-(trifluoromethyl)phenyl substituent. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the sulfonyl moiety may act as a hydrogen-bond acceptor, influencing molecular interactions.

Properties

IUPAC Name

methyl 3-[[2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-3-yl]sulfonyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3NO4S3/c1-24-15(21)13-12(6-8-25-13)27(22,23)20-7-9-26-14(20)10-2-4-11(5-3-10)16(17,18)19/h2-6,8,14H,7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDQQJFWPIMJNNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)N2CCSC2C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3NO4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-((2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)sulfonyl)thiophene-2-carboxylate, with the CAS number 2034484-22-3, is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C₁₈H₁₄F₃N₃O₄S₂
Molecular Weight: 437.5 g/mol
Key Functional Groups:

  • Thiazolidine ring
  • Sulfonyl group
  • Thiophene carboxylate

The presence of the trifluoromethyl group enhances lipophilicity and may influence the compound's interaction with biological targets.

Antitumor Activity

Recent studies have highlighted the antitumor potential of thiazolidine derivatives, including those similar to this compound. The thiazole moiety has been shown to exhibit cytotoxic effects against various cancer cell lines, suggesting that compounds with similar structures may also possess significant antitumor properties.

Case Study: Cytotoxicity in Cancer Cell Lines

A study evaluating thiazole derivatives demonstrated that compounds with similar structural features had IC50 values ranging from 1.61 to 1.98 µg/mL against Jurkat and A-431 cell lines, indicating strong cytotoxic activity . The structure-activity relationship (SAR) analysis revealed that the presence of electron-donating groups on the phenyl ring significantly enhances activity.

The proposed mechanisms of action for compounds like this compound include:

  • Inhibition of Cell Proliferation: Compounds exhibit growth-inhibitory effects by inducing apoptosis in cancer cells.
  • Modulation of Signaling Pathways: These compounds may interfere with key signaling pathways involved in cell survival and proliferation, such as the Bcl-2 pathway .
  • Interaction with Proteins: Molecular dynamics simulations indicate that these compounds interact primarily through hydrophobic contacts with target proteins, contributing to their biological efficacy.

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorIC50 values < 2 µg/mL in cancer lines
AntimicrobialPotential activity against bacteria
Apoptosis InductionInduces apoptosis in cancer cells

Structure-Activity Relationship Insights

The SAR analyses indicate that modifications to the phenyl and thiazolidine rings can significantly impact biological activity. Key findings include:

  • Electron-Drawing vs. Electron-Donating Groups: The presence of electron-donating groups (e.g., methyl or methoxy groups) enhances cytotoxicity.
  • Substituent Positioning: The position of substituents on the phenyl ring correlates with increased potency against specific cancer cell lines .

Scientific Research Applications

Biological Activities

The compound exhibits several biological activities, primarily due to the thiazolidine and thiophene moieties present in its structure.

Anticancer Activity:
Research indicates that thiazolidine derivatives, including those with trifluoromethyl substitutions, have shown promising anticancer properties. For instance, studies involving thiazole-pyrimidine derivatives demonstrated significant antiproliferative effects against various cancer cell lines such as A375 (melanoma), DU145 (prostate cancer), and MCF-7 (breast cancer) . The presence of electronegative groups like trifluoromethyl enhances the anticancer efficacy by improving the compound's interaction with cellular targets.

Antidiabetic Properties:
A series of thiazolidine derivatives have been evaluated for antidiabetic activity. One notable derivative, identified as KRP-297, was highlighted for its potential in treating diabetes mellitus. This compound's structure-activity relationship studies revealed that modifications in the thiazolidine ring can enhance glucose-lowering effects .

Antioxidant and Anti-inflammatory Effects:
Thiazolidinone-based compounds are known for their antioxidant properties. Research has shown that these compounds can inhibit oxidative stress markers and reduce inflammation, making them candidates for treating conditions related to oxidative damage .

Case Studies and Research Findings

Several studies have documented the efficacy of compounds similar to Methyl 3-((2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)sulfonyl)thiophene-2-carboxylate:

StudyFindings
Thiazole Derivatives Showed potent anticancer activity against multiple cell lines; structure modifications enhanced efficacy.
Antidiabetic Agents Identified KRP-297 as a promising candidate for diabetes treatment; structure activity relationship studies guided modifications.
Antioxidant Studies Demonstrated significant antioxidant activity; potential applications in treating oxidative stress-related diseases.

Comparison with Similar Compounds

Core Heterocyclic Scaffolds

  • Target Compound : Combines a thiophene carboxylate ester with a sulfonated thiazolidine ring. The thiazolidine’s flexibility contrasts with rigid aromatic systems in analogs .
  • Ethyl 2-(4-((2-(4-(3-(4-(Trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10d, ) : Features a thiazole ring linked to a ureido group and piperazine. The trifluoromethylphenyl group is positioned on the ureido-phenyl moiety, differing from the target’s thiazolidine attachment .
  • Chromenone-Pyrazolo[3,4-d]pyrimidine Hybrid (): Integrates a thiophene carboxylate with a chromenone-pyrimidine scaffold, emphasizing fused aromatic systems rather than sulfonated thiazolidine .

Substituent Effects

  • Trifluoromethyl (CF₃) Groups: Present in both the target compound and ’s 10d/10e.
  • Sulfonyl vs. Ureido Linkages : The target’s sulfonyl group may confer stronger hydrogen-bonding capacity compared to the ureido groups in ’s analogs, which prioritize nitrogen-mediated interactions .

Molecular Weight and Solubility

Compound Molecular Weight (Da) Key Functional Groups Predicted Solubility
Target Compound ~450 (estimated) Thiazolidine sulfonyl, CF₃Ph Moderate (polar sulfonyl vs. lipophilic CF₃)
Ethyl 2-(4-...acetate (10d, ) 548.2 Thiazole, ureido, CF₃Ph Low (high lipophilicity)
Chromenone Hybrid () 560.2 Thiophene carboxylate, chromenone Low (aromatic fused systems)

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Methyl 3-((2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)sulfonyl)thiophene-2-carboxylate, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves sequential functionalization of the thiophene core. Key steps include:

  • Sulfonylation : Reacting a thiazolidine derivative with a sulfonyl chloride under anhydrous conditions (e.g., THF, triethylamine as a base) .
  • Esterification : Methylation of the carboxylic acid precursor using methanol and a catalyst like H₂SO₄ or DCC.
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (e.g., from ethanol) are critical for isolating high-purity product .
    • Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry of sulfonylating agents to avoid over-substitution.

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Analytical Techniques :

  • NMR : Confirm substitution patterns (e.g., sulfonyl group at C3 of thiophene, trifluoromethylphenyl moiety) via ¹H/¹³C NMR. Look for characteristic shifts: thiophene protons (δ 6.8–7.5 ppm), sulfonyl S=O (δ 3.2–3.5 ppm in ¹H; 165–175 ppm in ¹³C) .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry (e.g., thiazolidine ring conformation) .
  • Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

  • Hazard Mitigation :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles due to skin/eye irritation risks .
  • Ventilation : Use fume hoods to minimize inhalation of fine particulates (linked to respiratory toxicity) .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound across different solvents?

  • Methodology :

  • Solubility Screening : Use standardized protocols (e.g., shake-flask method) in solvents like DMSO, THF, and ethanol. Note discrepancies due to impurities or polymorphic forms.
  • Co-Solvent Systems : Improve aqueous solubility using cyclodextrins or PEG-based surfactants, as demonstrated for structurally similar thiophene carboxylates .
  • Thermodynamic Analysis : Perform differential scanning calorimetry (DSC) to identify polymorphs affecting solubility .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) of this compound in medicinal chemistry applications?

  • Approaches :

  • Computational Modeling : Use DFT calculations or molecular docking to predict binding affinities (e.g., targeting enzymes like cyclooxygenase or kinases) .
  • In Vitro Assays : Test derivatives with modified thiazolidine or trifluoromethyl groups for cytotoxicity (e.g., MTT assay on cancer cell lines) .
  • Metabolic Stability : Assess hepatic microsomal stability to guide lead optimization .

Q. How can researchers address discrepancies in biological activity data between in vitro and in vivo studies?

  • Troubleshooting Framework :

  • Pharmacokinetic Profiling : Measure bioavailability, plasma protein binding, and metabolic clearance (e.g., LC-MS/MS). Poor in vivo activity may stem from rapid Phase I/II metabolism .
  • Formulation Adjustments : Use nanoemulsions or liposomes to enhance compound stability and tissue penetration .
  • Control for Off-Target Effects : Employ CRISPR-based gene knockout models to validate target specificity .

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